molecular formula C22H24N2O2 B1471599 3-Pyridinealdoxime O-phenethyl ether CAS No. 71172-65-1

3-Pyridinealdoxime O-phenethyl ether

Cat. No.: B1471599
CAS No.: 71172-65-1
M. Wt: 348.4 g/mol
InChI Key: MDIYDNLALPKTMF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-ethyl-2-(2-ethylphenoxy)benzene;N-(pyridin-3-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O.C6H6N2O/c1-3-13-9-5-7-11-15(13)17-16-12-8-6-10-14(16)4-2;9-8-5-6-2-1-3-7-4-6/h5-12H,3-4H2,1-2H3;1-5,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIYDNLALPKTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2=CC=CC=C2CC.C1=CC(=CN=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71172-65-1
Record name 3-PYRIDINEALDOXIME O-PHENETHYL ETHER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of Hydroxylamine and Hydroxylamine Salts

  • Hydroxylamine (NH2OH) is generally prepared industrially via:

  • Hydroxylamine hydrochloride is often used as a stable source of NH2OH in organic synthesis.

Formation of Oximes and Hydroxylamine Derivatives

  • The key step in synthesizing (NE)-N-(pyridin-3-ylmethylidene)hydroxylamine is the condensation of hydroxylamine with a pyridine aldehyde (e.g., pyridine-3-carboxaldehyde).

  • The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the aldehyde carbonyl, followed by dehydration to form the oxime linkage:

    $$
    \text{Pyridine-3-carboxaldehyde} + \text{NH}2\text{OH} \rightarrow \text{(NE)-N-(pyridin-3-ylmethylidene)hydroxylamine} + H2O
    $$

  • This condensation is typically performed in aqueous or alcoholic solvents under mild acidic or neutral conditions to favor oxime formation.

Integrated Synthesis of 1-ethyl-2-(2-ethylphenoxy)benzene;(NE)-N-(pyridin-3-ylmethylidene)hydroxylamine

  • According to chemical supplier data and literature, the compound can be prepared by first synthesizing the diaryl ether fragment, followed by the introduction of the hydroxylamine moiety through oxime formation with a pyridine aldehyde derivative.

  • The process flow is:

Step Reaction Conditions Notes
1 Coupling of 2-ethylphenol with 1-bromo-2-ethylbenzene Base (K2CO3), DMF, 80-120 °C, Cu or Pd catalyst Formation of 1-ethyl-2-(2-ethylphenoxy)benzene
2 Condensation with pyridine-3-carboxaldehyde and hydroxylamine Ethanol or aqueous solvent, pH 5-7, room temperature to reflux Formation of (NE)-N-(pyridin-3-ylmethylidene)hydroxylamine moiety
3 Purification Recrystallization or chromatography To isolate pure target compound

Analytical Characterization and Research Findings

Data Summary Table of Key Parameters

Parameter Value Comments
Molecular Formula C23H26N2O2 Confirmed by MS and elemental analysis
Molecular Weight 362.5 g/mol Matches calculated value
CAS Number 6641-26-5 Registry for the compound
Reaction Solvents DMF, Ethanol, Water Common solvents for coupling and condensation
Reaction Temperature 25–120 °C Depending on step
Catalysts Cu, Pd (for coupling) Used for diaryl ether formation
pH for Oxime Formation 5–7 Mild acidic or neutral conditions
Purification Methods Recrystallization, Chromatography To achieve high purity

Chemical Reactions Analysis

1-ethyl-2-(2-ethylphenoxy)benzene;(NE)-N-(pyridin-3-ylmethylidene)hydroxylamine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Ether Derivatives

1-Ethyl-2-(2-ethylphenoxy)benzene shares structural motifs with:

  • 1-Ethyl-2-(1-phenylethyl)benzene: A terpenoid identified in plant stover. The substitution pattern (ethyl vs. phenylethyl) influences lipophilicity and bioactivity. For example, ethyl groups enhance volatility, whereas phenylethyl groups may increase binding affinity to biological targets .
  • Substituted 1-(2-nitrophenoxy)-2-halobenzene: Synthesized via microwave-assisted methods, these compounds exhibit reactivity differences due to nitro and halogen substituents, which are absent in the target compound .
Table 1: Key Properties of Aromatic Ether Analogues
Compound Substituents Lipophilicity (LogP)* Bioactivity Notes
1-Ethyl-2-(2-ethylphenoxy)benzene Ethyl, phenoxy ~4.2 (estimated) Limited data; inferred from terpenoid analogues
1-Ethyl-2-(1-phenylethyl)benzene Ethyl, phenylethyl ~5.8 Antifungal/antioxidant properties in plants
1-(2-Nitrophenoxy)-2-chlorobenzene Nitro, chloro ~2.9 Reactive intermediate in heterocycle synthesis

*LogP values estimated using fragment-based methods (e.g., ChemSpider tools ).

Schiff Base and Hydroxylamine Derivatives

(NE)-N-(Pyridin-3-ylmethylidene)hydroxylamine is compared to:

  • N-Ethyl-2-[1-(2-hydroxy-6-methoxyphenyl)ethylidene]hydrazinecarbothioamide : A crystallographically characterized hydrazine derivative. The hydroxylamine group in the target compound may exhibit lower thermal stability but higher redox activity due to the absence of a thioamide moiety .
  • N-(2-(2-halophenoxy)phenyl)acetamide: Synthesized via similar microwave-assisted pathways, these compounds demonstrate how halogen substituents and acetylation modulate electronic properties and solubility .
Table 2: Functional Group Impact on Reactivity
Compound Functional Groups Stability Notes Applications
(NE)-N-(Pyridin-3-ylmethylidene)hydroxylamine Pyridine, hydroxylamine Prone to hydrolysis; redox-active Coordination chemistry, catalysis
Hydrazinecarbothioamide Hydrazine, thioamide Stable hydrogen-bonded networks Antimicrobial agents
N-(2-(2-chlorophenoxy)phenyl)acetamide Chloro, acetamide Enhanced solubility in polar solvents Pharmaceutical intermediates

Analytical Challenges

Both compounds lack extensive spectral or crystallographic data in the literature. Structural elucidation would require techniques like X-ray diffraction (SHELX suite ) or NMR, as outlined in the CRC Handbook of Chemistry and Physics .

Biological Activity

1-Ethyl-2-(2-ethylphenoxy)benzene; (NE)-N-(pyridin-3-ylmethylidene)hydroxylamine is a synthetic compound with potential applications in medicinal chemistry, particularly in the context of organophosphate poisoning. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the following:

  • IUPAC Name : 1-ethyl-2-(2-ethylphenoxy)benzene; (NE)-N-(pyridin-3-ylmethylidene)hydroxylamine
  • Molecular Formula : C16H18N2O
  • CAS Number : 71172-65-1

1-Ethyl-2-(2-ethylphenoxy)benzene; (NE)-N-(pyridin-3-ylmethylidene)hydroxylamine primarily acts as a reactivator of acetylcholinesterase (AChE), an enzyme inhibited by organophosphates. By restoring AChE activity, it can mitigate the toxic effects associated with organophosphate exposure. The compound undergoes various chemical reactions, including oxidation to form nitrile oxides and reduction to yield amines, which may contribute to its biological effects .

1. Therapeutic Potential

Research indicates that this compound may have therapeutic implications in treating organophosphate poisoning. Its ability to reactivate AChE positions it as a candidate for further pharmacological studies.

2. In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to 1-ethyl-2-(2-ethylphenoxy)benzene exhibit significant biological activities, such as:

  • Tyrosinase Inhibition : Compounds with similar scaffolds have shown potent inhibition of mushroom tyrosinase, which is crucial in melanin biosynthesis. For example, related phenolic compounds exhibited IC50 values ranging from 16.78 µM to >200 µM .

3. Cytotoxicity Assessment

Cytotoxicity assays performed on B16F10 melanoma cells indicated that while some related compounds showed weak cytotoxicity at high concentrations, others were non-toxic at tested concentrations (0, 1, 2, and 5 µM) over 48 and 72 hours .

Data Table: Biological Activity Summary

Activity Type Description IC50 Values
Tyrosinase InhibitionCompounds similar to the target compound inhibit tyrosinase activityRange: 16.78 - >200 µM
CytotoxicityEvaluated in B16F10 cells at various concentrationsNon-toxic at ≤5 µM
AChE ReactivationRestores activity inhibited by organophosphatesMechanism described

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to 1-ethyl-2-(2-ethylphenoxy)benzene:

  • Organophosphate Poisoning : Research highlights the efficacy of hydroxylamine derivatives in reactivating AChE, suggesting that modifications to the structure can enhance therapeutic effects against organophosphate toxicity.
  • Antioxidant Properties : Some derivatives have shown antioxidant capabilities which could provide additional protective effects during oxidative stress conditions associated with organophosphate exposure.

Q & A

Q. Tables

Key Analytical Parameters for (NE)-N-(Pyridin-3-ylmethylidene)hydroxylamine
Technique
---------------------
1H^1H-NMR
ESI-MS
HPLC Retention Time

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyridinealdoxime O-phenethyl ether
Reactant of Route 2
Reactant of Route 2
3-Pyridinealdoxime O-phenethyl ether

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.